5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one
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Overview
Description
AHR-14310C is a potent, long-acting, nonsedating H1-antihistamine that prevents antigen-induced mucus formation.
Scientific Research Applications
Serotonin Antagonist Activity
- Watanabe et al. (1992) reported that certain derivatives, like 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, exhibited potent 5-HT2 antagonist activity, which was significant in comparison to ritanserin, a known compound for similar activity (Watanabe et al., 1992).
Antimycobacterial Properties
- Kumar et al. (2008) discovered that specific spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound being notably more potent than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).
Dopamine Transporter Affinity
- Prisinzano et al. (2002) studied piperidine analogs for their binding affinity to the dopamine transporter, finding that specific compounds showed subnanomolar affinity and good selectivity, indicating potential applications in neurological research (Prisinzano et al., 2002).
Treatment of Actinomycetoma
- Espinoza-González et al. (2008) evaluated the therapeutic effects of DA-7218, a related oxazolidinone, on Nocardia brasiliensis, suggesting its potential as a treatment option for actinomycetoma (Espinoza-González et al., 2008).
NK1 Receptor Antagonist
- Harrison et al. (2001) developed a compound with high affinity as an h-NK(1) receptor antagonist, effective in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial Activity
- Srivastava et al. (2007) synthesized novel methylamino piperidinyl substituted oxazolidinones, which showed comparable or superior antibacterial activity to known treatments like linezolid and eperezolid (Srivastava et al., 2007).
properties
CAS RN |
119810-68-3 |
---|---|
Product Name |
5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one |
Molecular Formula |
C24H28F2N2O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-[2-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C24H28F2N2O3/c1-27-16-22(31-23(27)29)12-15-28-13-10-19(11-14-28)24(30,17-2-6-20(25)7-3-17)18-4-8-21(26)9-5-18/h2-9,19,22,30H,10-16H2,1H3 |
InChI Key |
SFIREZNAZLSKNE-QFIPXVFZSA-N |
Isomeric SMILES |
CN1C[C@@H](OC1=O)CCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
SMILES |
CN1CC(OC1=O)CCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
Canonical SMILES |
CN1CC(OC1=O)CCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(2-(4-(bis(4-fluorophenyl)hydroxymethyl-1-piperidinyl)ethyl)-3-methyl)-2-oxazolidinone AHR 14310C AHR-14310C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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